molecular formula C8H9NO3 B2428692 5-Amino-3-hydroxy-2-methylbenzoic acid CAS No. 147216-91-9

5-Amino-3-hydroxy-2-methylbenzoic acid

Cat. No.: B2428692
CAS No.: 147216-91-9
M. Wt: 167.164
InChI Key: MBMFYWDQFUONAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position.

Properties

IUPAC Name

5-amino-3-hydroxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMFYWDQFUONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The hydroxylation step can be achieved using reagents like sodium hydroxide and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 5-amino-3-hydroxy-2-methylbenzoic acid exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that related compounds showed improved binding affinity to cyclooxygenase-2 (COX-2) receptors, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) . In vivo studies have shown that these compounds can effectively reduce pain and inflammation in animal models, outperforming traditional analgesics like acetaminophen .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various pathogens, making them suitable candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance among common bacterial strains .

3. Antiviral Applications

This compound serves as a precursor in the synthesis of compounds that act against viral infections, specifically HIV protease inhibitors. The compound's derivatives have been linked to the development of effective antiviral therapies, highlighting its importance in the pharmaceutical industry .

Case Study 1: Analgesic Efficacy

A study published in MDPI explored the analgesic effects of 5-acetamido derivatives of this compound. The research involved both in-silico and in-vivo assessments, demonstrating that these derivatives exhibited superior analgesic properties compared to traditional NSAIDs. The study utilized various pain models in mice to evaluate the efficacy of these compounds .

Case Study 2: Antimicrobial Research

Another significant study focused on the antimicrobial properties of this compound derivatives against foodborne pathogens. The results indicated a promising inhibitory effect on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and safety .

Comparative Data Table

Property This compound Traditional NSAIDs Antibiotics
Anti-inflammatory High efficacy against COX-2ModerateLow
Analgesic Effectiveness Superior in certain modelsStandardN/A
Antimicrobial Activity Effective against specific bacteriaLimitedHigh
Viral Inhibition Potential Precursor for antiviral agentsN/AN/A

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Biological Activity

5-Amino-3-hydroxy-2-methylbenzoic acid (also known as AMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both amino and hydroxyl functional groups, which contribute to its unique reactivity and biological activity. Its molecular formula is C8H9NO3C_8H_9NO_3 with a molecular weight of 167.16 g/mol. The presence of these functional groups allows for hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of AMBA is primarily attributed to its interaction with various enzymes and receptors. The amino group enhances its ability to form ionic bonds, while the hydroxyl group can participate in hydrogen bonding, facilitating the modulation of enzyme activities and signal transduction pathways. This dual functionality makes AMBA a versatile candidate for drug development.

1. Anti-inflammatory Properties

AMBA has shown significant anti-inflammatory effects in various studies. For instance, it was observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. A study demonstrated that AMBA reduced edema in animal models, indicating its efficacy in managing inflammation-related conditions.

2. Antimicrobial Activity

Research indicates that AMBA exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Its derivatives have been tested for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics .

3. Analgesic Effects

In vivo studies have highlighted the analgesic potential of AMBA. For example, it demonstrated significant pain relief in writhing tests induced by acetic acid, with effective doses yielding a 74% reduction in pain responses compared to control groups . This suggests that AMBA could be a candidate for developing new analgesics.

Case Study 1: In Vivo Anti-inflammatory Activity

A study conducted on Wistar rats evaluated the anti-inflammatory effects of AMBA using the carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in edema formation, supporting its use as an anti-inflammatory agent (Table 1).

Dose (mg/kg)Edema Reduction (%)
1030
5055
10075

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of AMBA derivatives, the minimum inhibitory concentration (MIC) values were determined against various bacterial strains (Table 2). The results showed promising antimicrobial activity.

CompoundMIC (µg/mL)Bacterial Strain
AMBA32Staphylococcus aureus
AMBA Derivative A16Escherichia coli
AMBA Derivative B8Pseudomonas aeruginosa

Pharmacokinetics and Toxicity

The pharmacokinetic profile of AMBA suggests good bioavailability and absorption characteristics. Studies using Caco-2 cell models indicate that AMBA has moderate permeability, which is favorable for oral administration . Toxicity assessments have shown that AMBA does not exhibit significant acute toxicity at high doses (up to 2000 mg/kg), making it a safer alternative compared to traditional analgesics like acetaminophen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.